1-(4-Fluorobenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
This compound is a urea derivative featuring a 4-fluorobenzyl group and a 3-substituted phenyl ring with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety. The boronic ester group enables its use in targeted drug delivery and prodrug strategies, while the urea scaffold contributes to hydrogen-bonding interactions, enhancing binding affinity to biological targets such as tubulin or receptor tyrosine kinases .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BFN2O3/c1-19(2)20(3,4)27-21(26-19)15-6-5-7-17(12-15)24-18(25)23-13-14-8-10-16(22)11-9-14/h5-12H,13H2,1-4H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDLBGDZJJBFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has gained attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H22BFN2O3
- Molecular Weight : 356.2 g/mol
- CAS Number : 874302-03-1
The primary mechanism through which 1-(4-Fluorobenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exhibits biological activity is through its interaction with specific enzymes involved in metabolic pathways. Notably, it has been studied for its inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tryptophan metabolism and immune regulation.
Inhibitory Activity Against IDO1
Research indicates that phenyl urea derivatives can act as selective IDO1 inhibitors. A study demonstrated that modifications to the phenyl urea scaffold significantly influenced the inhibitory potency against IDO1. The presence of specific functional groups and their positions on the aromatic ring were critical for binding affinity and activity.
In Vitro Studies
In vitro assays have shown that compounds similar to 1-(4-Fluorobenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exhibit varying degrees of IDO1 inhibition. The following table summarizes the IC50 values from several studies:
These results indicate that while some derivatives show promising inhibitory activity against IDO1, others lack significant efficacy.
Case Study 1: Anti-tumor Efficacy
In a preclinical model evaluating the anti-tumor effects of IDO1 inhibitors including phenyl urea derivatives, it was observed that administration led to enhanced anti-tumor immunity and reduced tumor growth rates. The study highlighted the potential of such compounds in combination therapies for cancer treatment.
Case Study 2: Pharmacokinetics and Safety Profile
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of a closely related compound. It was found to have favorable pharmacokinetic characteristics with a manageable safety profile in animal models. However, further studies are necessary to fully understand its metabolic pathways and potential toxicities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874302-00-8)
- Structural Difference : Replaces the 4-fluorobenzyl group with a 4-chlorophenyl group.
- Impact : Increased lipophilicity due to chlorine substitution may enhance membrane permeability but reduce solubility. This compound is explored for similar anticancer applications but with distinct pharmacokinetic profiles .
- Molecular Weight : 372.65 g/mol (vs. 343.21 g/mol for the fluorinated analog).
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 939807-34-8)
Variations in Boronic Ester Position and Urea Linkage
1-(4-(tert-Butyl)phenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (Compound 6.56)
- Structural Difference : The boronic ester is para to the urea linkage (vs. meta in the target compound).
- Impact : Para substitution alters steric and electronic interactions with biological targets. This analog showed 50% yield in synthesis and demonstrated moderate tubulin polymerization inhibition (IC₅₀ = 1.2 µM) .
- 1-Ethyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea Structural Difference: Replaces the fluorobenzyl group with an ethyl group. Molecular weight: 290.17 g/mol .
Functional Group Replacements
- 1,1-Diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874298-11-0)
Key Data Table: Comparative Analysis
Q & A
Q. Analytical techniques :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C₂₃H₂₇BFN₂O₃) confirms purity.
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves bond angles and confirms stereochemistry, as demonstrated for analogous dioxaborolanes .
Advanced: What strategies prevent hydrolysis or degradation of the dioxaborolane moiety during synthesis or storage?
Key challenges : The dioxaborolane ring is prone to hydrolysis in protic solvents or humid conditions.
Mitigation strategies :
- Synthesis : Conduct reactions under nitrogen/argon atmosphere using anhydrous solvents .
- Storage : Store at –20°C in sealed, desiccated vials with molecular sieves.
- Stabilization : Add Lewis bases (e.g., 2,6-lutidine) to coordinate boron and reduce hydrolysis .
- Monitoring : Use TLC or ¹¹B NMR to detect boronic acid byproducts (δ 18–22 ppm) .
Advanced: How do electronic effects of the 4-fluorobenzyl group influence the reactivity of the urea moiety in cross-coupling or biological assays?
Q. Electronic impact :
- The electron-withdrawing fluorine substituent increases the electrophilicity of the urea carbonyl, enhancing hydrogen-bonding interactions in biological targets (e.g., enzyme inhibition) .
- In cross-coupling (e.g., Suzuki reactions), the fluorobenzyl group does not directly participate but may stabilize intermediates via resonance effects.
Methodological validation : - DFT calculations : Compare charge distribution in fluorinated vs. non-fluorinated analogs.
- Kinetic studies : Measure reaction rates in model systems (e.g., coupling with aryl halides) to quantify electronic effects .
Advanced: How should researchers resolve contradictory data on solubility and crystallinity reported in different studies?
Common contradictions : Discrepancies arise from polymorphic forms or impurities.
Resolution strategies :
- Crystallography : Compare XRD patterns of batches to identify polymorphs .
- Thermal analysis : Use DSC to detect melting point variations (>5°C differences suggest distinct forms).
- Purity assessment : Quantify impurities via HPLC (C18 column, acetonitrile/water gradient) and correlate with solubility profiles .
Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Q. Stability profile :
- Acidic conditions : Protonation of the urea NH leads to decomposition.
- Basic conditions : Hydroxide ions attack the boron center, cleaving the dioxaborolane ring .
Experimental validation : - pH-dependent stability assays : Incubate the compound in buffers (pH 1–14) and monitor degradation via LC-MS.
- Kinetic isotope effects : Use D₂O to probe H-bonding roles in hydrolysis pathways .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Q. Safety measures :
- Protective equipment : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts.
- Waste disposal : Collect boronate-containing waste separately and treat with calcium hydroxide to neutralize reactivity before disposal .
Advanced: How can researchers optimize the compound’s bioavailability for in vivo studies?
Q. Optimization strategies :
- Prodrug design : Mask the boronate ester as a trifluoroborate salt to improve aqueous solubility .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance permeability.
- Pharmacokinetic profiling : Measure plasma stability (e.g., rat models) and adjust substituents (e.g., fluorobenzyl vs. chlorobenzyl) to balance lipophilicity .
Basic: What spectroscopic techniques are most effective for quantifying this compound in complex mixtures?
Q. Quantitative methods :
- UV-Vis : Detect absorbance at λ~270 nm (aromatic/boronate conjugation).
- Fluorescence : Utilize intrinsic fluorescence of the urea moiety (ex/em ~280/320 nm).
- LC-MS/MS : MRM transitions (e.g., m/z 423 → 305) enable precise quantification in biological matrices .
Advanced: What computational tools predict the compound’s interaction with biological targets like kinases or proteases?
Q. Modeling approaches :
- Docking simulations (AutoDock Vina) : Screen against PDB structures (e.g., 1ATP for kinases) to identify binding poses.
- MD simulations (GROMACS) : Assess stability of urea-B enzyme interactions over 100-ns trajectories.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
